1-(3-Bromophenyl)-4-fluorobutan-1-one
Description
1-(3-Bromophenyl)-4-fluorobutan-1-one is a halogenated aromatic ketone featuring a bromine atom at the 3-position of the phenyl ring and a fluorine atom on the fourth carbon of the butanone chain. This method typically yields 55–87% for derivatives with varying substituents, depending on steric and electronic factors .
Properties
Molecular Formula |
C10H10BrFO |
|---|---|
Molecular Weight |
245.09 g/mol |
IUPAC Name |
1-(3-bromophenyl)-4-fluorobutan-1-one |
InChI |
InChI=1S/C10H10BrFO/c11-9-4-1-3-8(7-9)10(13)5-2-6-12/h1,3-4,7H,2,5-6H2 |
InChI Key |
YRRXSEQGBUCZLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CCCF |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Halogen Effects : Bromine at the 3-position (e.g., compound 3: IC₅₀ = 42.22 μg/mL) significantly enhances cytotoxicity compared to chlorine analogs (e.g., compound 1: IC₅₀ = 1,484.75 μg/mL). The heavier bromine atom likely improves bioactivity through increased lipophilicity and stronger van der Waals interactions with cellular targets .
Chain Length and Functional Groups: The target compound’s butanone chain with a terminal fluorine may alter solubility and membrane permeability compared to propenone-based chalcones.
Substituent Bulk : Bulky groups (e.g., isopropyl in compound 4) reduce synthetic yields (55.32%) but improve potency (IC₅₀ = 22.41 μg/mL), suggesting a trade-off between steric hindrance during synthesis and enhanced bioactivity .
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